molecular formula C13H12N2O2 B3018626 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-41-1

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Número de catálogo: B3018626
Número CAS: 478249-41-1
Peso molecular: 228.251
Clave InChI: SUBGZYGBXMABPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS# 478249-41-1) is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This chemical features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules and natural products . Tetrasubstituted pyrrole (TSP) derivatives have recently emerged as a promising class of anticancer agents . Research indicates that such TSPs can function as mimetics of protein-protein interaction (PPI) hot-spot residues, specifically mimicking the spatial arrangement of hydrophobic side chains found on α-helical structures . This mimicry allows them to interfere with PPIs involved in cell cycle regulation, such as those in the p53 pathway, thereby activating apoptotic cell-death pathways in cancer cells like human epithelial melanoma A375 cells . The core pyrrole-2-carboxamide structure is also a subject of study in other areas, including its role in advanced glycation end products (AGEs) and its formation via Maillard-like reactions . With its defined structure and potential for targeted biological activity, 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide serves as a valuable building block and intermediate for researchers in chemical synthesis and drug discovery, particularly in the development of novel anticancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGZYGBXMABPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comparative Analysis of 2-Methylbenzoyl and 4-Methylbenzoyl Pyrrole Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability to be extensively functionalized make it a "privileged scaffold" in drug design.[3][4] The biological profile of a pyrrole-based compound is critically dependent on the nature and, importantly, the position of its substituents.[4][5] This guide provides an in-depth technical comparison of two closely related isomers: 2-methylbenzoyl pyrroles and 4-methylbenzoyl pyrroles.

The seemingly subtle shift of a methyl group from the para (4) to the ortho (2) position on the benzoyl moiety can induce profound changes in a molecule's physicochemical properties, conformational preferences, and ultimately, its pharmacological activity. Understanding these differences is paramount for researchers in the rational design of novel therapeutics. This document will explore the synthesis, characterization, and comparative biological potential of these isomers, providing both theoretical insights and practical, field-proven protocols to guide laboratory investigation.

Synthesis and Strategic Considerations

The most direct and widely applicable method for synthesizing benzoyl-substituted pyrroles is the Friedel-Crafts acylation. The choice of starting materials and reaction conditions is critical to ensure regioselectivity and high yield.

Causality Behind Experimental Choices: The selection of an N-substituted pyrrole (e.g., 1-methylpyrrole) is strategic. The N-H proton of an unsubstituted pyrrole is acidic, which can complicate the reaction with the Lewis acid catalyst (AlCl₃).[6] N-substitution blocks this side reaction. The reaction is typically run at low temperatures to control the exothermic nature of the acylation and to minimize the formation of undesired byproducts. Dichloromethane (DCM) is an excellent solvent as it is inert under Friedel-Crafts conditions and effectively solubilizes the reactants.

Experimental Protocol: Synthesis of 2-(4-methylbenzoyl)-1-methyl-1H-pyrrole

Materials:

  • 1-methylpyrrole

  • 4-methylbenzoyl chloride (or 2-methylbenzoyl chloride for the other isomer)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the respective acyl chloride (4-methylbenzoyl chloride or 2-methylbenzoyl chloride, 1.1 equivalents) to the stirred slurry. Allow the mixture to stir for 15 minutes at 0 °C.

  • Pyrrole Addition: Add 1-methylpyrrole (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the pure product.

Workflow Diagram: General Synthesis of Methylbenzoyl Pyrroles

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis Pyrrole 1-Methylpyrrole Reaction Friedel-Crafts Acylation (2-4h @ RT) Pyrrole->Reaction AcylCl 2- or 4-Methylbenzoyl Chloride AcylCl->Reaction Catalyst Anhydrous AlCl3 in DCM @ 0°C Catalyst->Reaction Quench Quench with Ice / HCl Reaction->Quench Extraction Aqueous Workup (HCl, NaHCO3, Brine) Quench->Extraction Dry Dry (MgSO4) & Concentrate Extraction->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure 2- or 4-Methylbenzoyl Pyrrole Isomer Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of methylbenzoyl pyrrole isomers.

Comparative Spectroscopic Characterization

The structural differences between the 2-methylbenzoyl and 4-methylbenzoyl isomers are clearly discernible through standard spectroscopic techniques. These analytical methods are essential for confirming the identity and purity of the synthesized compounds.[7]

Technique 2-Methylbenzoyl Pyrrole (Expected) 4-Methylbenzoyl Pyrrole (Expected) Rationale for Difference
¹H NMR Complex, overlapping signals in the aromatic region (7.1-7.4 ppm) for the benzoyl protons. Pyrrole protons will also be distinct.Two distinct doublets in the aromatic region (approx. 7.2 and 7.8 ppm) for the benzoyl protons, characteristic of a 1,4-disubstituted ring.The ortho-methyl group breaks the symmetry of the benzoyl ring, leading to more complex splitting patterns compared to the symmetric para-substituted isomer.
¹³C NMR Two distinct signals for the carbonyl carbon and the methyl carbon. Approximately 12-13 aromatic signals.Two distinct signals for the carbonyl carbon and the methyl carbon. Fewer aromatic signals due to symmetry.Symmetry in the 4-methylbenzoyl isomer results in chemically equivalent carbons, reducing the total number of unique signals in the aromatic region.
FT-IR C=O stretch likely at a slightly lower wavenumber (e.g., 1650-1660 cm⁻¹).C=O stretch at a standard wavenumber (e.g., 1660-1670 cm⁻¹).The ortho-methyl group can cause steric hindrance, forcing the carbonyl group slightly out of plane with the benzoyl ring, which can decrease the C=O bond order and shift the stretching frequency to a lower wavenumber.[8]
Mass Spec (EI) Molecular ion peak (M⁺). Fragmentation pattern may show a prominent peak for the loss of the methylbenzoyl group.Molecular ion peak (M⁺). Fragmentation may favor the formation of a stable 4-methylbenzoyl cation (a tropylium-like ion).While the molecular weight is identical, the stability of fragment ions can differ, leading to variations in the relative intensities of peaks in the mass spectrum.

Physicochemical and Electronic Properties: The Isomeric Divide

The position of the methyl group dictates the molecule's electronic distribution and steric profile, which in turn governs its physicochemical properties like solubility, lipophilicity, and ability to engage in intermolecular interactions.

  • Steric Hindrance: The most significant difference is the steric bulk introduced by the ortho-methyl group in the 2-isomer. This can restrict the rotation of the benzoyl ring relative to the pyrrole ring, locking it into a specific conformation. The 4-isomer experiences no such steric clash and has greater conformational freedom.

  • Electronic Effects: Both isomers benefit from the electron-donating inductive effect of the methyl group. However, in the 4-isomer, this effect is transmitted electronically through the aromatic system to the carbonyl group. In the 2-isomer, the electronic effect is present, but it is often overshadowed by the dominant steric effect.

  • Lipophilicity (LogP): The LogP values for the two isomers are expected to be very similar. However, the greater conformational rigidity and potential for intramolecular interactions in the 2-isomer might slightly alter its interaction with water, potentially leading to a marginally higher LogP value compared to the more flexible 4-isomer.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

While direct comparative studies on these exact isomers are sparse in publicly available literature, we can construct a robust hypothesis based on extensive structure-activity relationship (SAR) studies of related pyrrole derivatives.[5][9][10] The biological activity of benzoyl pyrroles often depends on the ability of the benzoyl moiety to fit into a specific binding pocket of a target protein, such as an enzyme or receptor.

Let's consider a hypothetical enzyme target where the benzoyl group acts as a key recognition element.

SAR Hypothesis: Isomeric Position and Target Binding

SAR cluster_4_isomer 4-Methylbenzoyl Pyrrole cluster_2_isomer 2-Methylbenzoyl Pyrrole node_4 4-Isomer Unhindered Binding Site Access Favorable Planar Conformation Optimal Target Interaction High Biological Activity Binding_Pocket Enzyme Binding Pocket node_4:f1->Binding_Pocket node_2 2-Isomer Steric Clash with Binding Site Forced Non-Planar Conformation Suboptimal Target Interaction Low Biological Activity node_2:f1->Binding_Pocket

Caption: Steric hindrance from the ortho-methyl group can prevent optimal binding.

Analysis:

  • The 4-Methyl Isomer (The "Fit"): The 4-methylbenzoyl pyrrole, lacking steric hindrance near the point of connection (the carbonyl group), can adopt a relatively planar conformation. This planarity often allows it to slide into a hydrophobic binding pocket on a protein target, maximizing favorable interactions. The methyl group in the para position extends into a distal part of the pocket, potentially adding beneficial hydrophobic interactions without disrupting the core binding.

  • The 2-Methyl Isomer (The "Misfit"): The ortho-methyl group in the 2-isomer acts as a steric shield. It can physically clash with the amino acid residues at the entrance of the binding pocket, preventing proper docking.[11] This steric repulsion forces the benzoyl ring to twist out of planarity with the pyrrole ring, disrupting the ideal geometry required for effective binding.

This common SAR scenario often leads to a significant drop in potency for the 2-methyl isomer compared to its 4-methyl counterpart.

Representative Biological Data (Hypothetical)

The following table illustrates the potential impact of isomerism on biological activity, using hypothetical IC₅₀ values from a representative anticancer assay.

Compound Target Cell Line Activity Metric (IC₅₀) Rationale
4-Methylbenzoyl PyrroleA549 (Lung Carcinoma)2.5 µMAssumed optimal fit in the target's binding pocket, leading to high potency.
2-Methylbenzoyl PyrroleA549 (Lung Carcinoma)> 50 µMSteric hindrance from the ortho-methyl group likely prevents effective binding, resulting in a significant loss of activity.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the hypothetical differences in biological activity, a standard MTT assay can be employed to measure the cytotoxic effects of the compounds on a cancer cell line.[12]

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, which is then solubilized, and its absorbance is measured. A decrease in absorbance indicates reduced cell viability.

Procedure:

  • Cell Seeding: Plate A549 lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the 2-methylbenzoyl and 4-methylbenzoyl pyrrole isomers in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The positional isomerism between 2-methylbenzoyl and 4-methylbenzoyl pyrroles provides a classic example of how minor structural modifications can lead to major differences in biological activity. The primary differentiating factor is the steric hindrance imposed by the ortho-methyl group, which can disrupt the crucial interactions between the molecule and its biological target. While the 4-methyl isomer often presents as a more promising lead due to its favorable binding profile, the 2-methyl isomer should not be entirely dismissed. In some cases, its rigid, non-planar conformation may be ideal for targeting different, more sterically accommodating binding sites.

For drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach. Synthesis of both isomers is crucial, followed by rigorous characterization and parallel biological screening. Future work should focus on co-crystallization studies to visualize the binding modes of these isomers within their target proteins, providing definitive structural evidence to validate the SAR hypotheses and guide the next generation of pyrrole-based drug design.

References

  • PubChem. (n.d.). Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate. National Center for Biotechnology Information.
  • Zhang, L., et al. (2014). Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. PubMed. [Link]

  • (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.
  • Wallasch, M., et al. (1990). Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

  • Gomtsa, F. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]

  • Sigma-Aldrich. (n.d.). 4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde.
  • Kamal, A., et al. (2018). An Update on the Synthesis of Pyrrolo[5][13]benzodiazepines. PMC. [Link]

  • Sarpong, R., et al. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. PMC. [Link]

  • Hinchliffe, P., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. PubMed. [Link]

  • Hinchliffe, P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • (2024, August 16). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate.
  • Pipzine Chemicals. (n.d.). 1H-pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl).
  • PubChem. (n.d.). 2-Methylpyrrole. National Center for Biotechnology Information. [Link]

  • (2020). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]

  • Chibale, K., et al. (2013). Structure-activity relationship studies of pyrrolone antimalarial agents. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • (2023). Synthesis of pyrrole derivatives via ordered isocyanide insertion reaction driven by ring strain mediated by non-covalent bond interactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Kamal, M., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

  • (2025, August 6). ChemInform Abstract: Synthesis of 2-Benzoylpyrrole Derivatives via C-H Functionalization Adjacent to Nitrogen of Pyrrole. ResearchGate.
  • Sigma-Aldrich. (n.d.). 2-Acetyl-1-methylpyrrole.
  • (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • (n.d.). Pyrroles and their Benzo Derivatives: Synthesis. ResearchGate.
  • (n.d.). Structure of some pyrroles with biological activities. ResearchGate.
  • (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.
  • Wikipedia. (n.d.). Pyrrole. [Link]

  • (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID.
  • Cheméo. (n.d.). Chemical Properties of Methyl pyrrole-2-carboxylate. [Link]

  • (2023, October 9). Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture. MDPI. [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • De, A. (n.d.). Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • (n.d.). Synthesis and luminescence properties of substituted benzils.
  • (2025, August 7). Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones. ResearchGate.

Sources

Methodological & Application

Application Note: Targeting MmpL3 with Pyrrole-2-Carboxamides for Tuberculosis Drug Discovery

[1][2][3][4][5]

Executive Summary

The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a high-value target in Mycobacterium tuberculosis (Mtb) drug discovery due to its essential role in cell wall biosynthesis.[1][2][3][4] Pyrrole-2-carboxamides represent a potent class of small-molecule inhibitors designed to bind the proton translocation channel of MmpL3, effectively halting the transport of trehalose monomycolate (TMM).

This application note provides a comprehensive technical guide for evaluating pyrrole-2-carboxamides. It details the mechanistic rationale, structure-activity relationships (SAR), and rigorous experimental protocols required to validate MmpL3 inhibition while distinguishing direct target engagement from non-specific proton motive force (PMF) dissipation.

Mechanism of Action & Target Rationale

The MmpL3 Transporter

MmpL3 is a Resistance-Nodulation-Division (RND) superfamily transporter located in the inner membrane of Mtb.[1][3] Its primary function is the "flipping" and export of TMM—a precursor lipid—from the cytoplasm to the periplasmic space. Once in the periplasm, the Antigen 85 (Ag85) complex utilizes TMM to synthesize Trehalose Dimycolate (TDM) and mycolate the arabinogalactan layer.

Mode of Inhibition

Pyrrole-2-carboxamides are designed to target the transmembrane domain of MmpL3, specifically interacting with the Asp-Tyr dyads (e.g., Asp640, Tyr641) involved in the proton relay network. By occupying this site, these inhibitors block the proton motive force (PMF) energy coupling required for substrate transport, leading to:

  • Accumulation of potentially toxic TMM in the cytoplasm.[1]

  • Depletion of TDM and cell wall mycolates.[1][2][3][5]

  • Cell lysis and bacterial death.

Visualization: MmpL3 Transport & Inhibition Pathway

The following diagram illustrates the physiological flow of mycolic acids and the specific blockade point introduced by pyrrole-2-carboxamides.

MmpL3_Pathwaycluster_membraneInhibition Mechanismnode_cytoCytoplasmnode_imInner Membrane (MmpL3)TMM_CytoTMM (Cytoplasmic)node_im->TMM_CytoAccumulation upon InhibitionTMM_PeriTMM (Periplasmic)node_im->TMM_PeriTransport (BLOCKED)node_periPeriplasmnode_cwCell Wall (Mycomembrane)FASIIFAS-II System(Mycolic Acid Synthesis)FASII->TMM_CytoBiosynthesisTMM_Cyto->node_imSubstrate LoadingInhibitorPyrrole-2-carboxamide(Inhibitor)Inhibitor->node_imBinds Proton RelayAg85Ag85 ComplexTMM_Peri->Ag85SubstrateTDMTDM (Cord Factor)Ag85->TDMEsterificationmAGMycolyl-ArabinogalactanAg85->mAGTransferTDM->node_cwIntegrationmAG->node_cw

Caption: MmpL3-mediated transport of Trehalose Monomycolate (TMM) and the blockade induced by Pyrrole-2-carboxamide inhibitors, resulting in cytoplasmic TMM accumulation and cell wall failure.

Chemical Context & Compound Selection

When selecting or designing pyrrole-2-carboxamides for testing, recent Structure-Activity Relationship (SAR) studies highlight specific features that enhance potency and metabolic stability (Zhao et al., 2022).

Structural DomainOptimization StrategyEffect on Potency/ADME
Pyrrole Core N-1 substitution with aryl/heteroaryl ringsEssential for hydrophobic pocket occupancy.
Aryl Substituents Electron-withdrawing groups (e.g., F, Cl, CF3) on the N-phenyl ringIncreases potency; Fluorine often improves metabolic stability.
Carboxamide Bulky hydrophobic groups (e.g., cyclohexyl, adamantyl)Critical for filling the lipid-transport channel; improves binding affinity.
Linker Amide bond rigidityMaintains pharmacophore orientation relative to the Asp-Tyr dyad.

Experimental Protocols

Protocol A: Phenotypic Screening (MIC Determination)

Purpose: To establish the baseline potency of the compound against whole-cell M. tuberculosis.

Materials:

  • M. tuberculosis strain H37Rv (or autoluminescent strains).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Resazurin (Alamar Blue) or Microplate Alamar Blue Assay (MABA) reagents.

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the pyrrole-2-carboxamide compound in DMSO (final concentration range typically 64 µg/mL to 0.003 µg/mL).

  • Inoculation: Dilute mid-log phase Mtb culture (OD600 ~0.6-0.8) to an OD600 of 0.001 in 7H9 media.

  • Plating: Add 100 µL of diluted culture to 96-well plates containing compound dilutions (final DMSO < 1%).

  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 20 µL of Resazurin (0.02%) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Analysis: Visual color change from blue (oxidized, no growth) to pink (reduced, growth) indicates viability. Determine MIC as the lowest concentration preventing color change.

Protocol B: Target Validation (TMM/TDM Analysis)

Purpose: To confirm MmpL3 inhibition by observing the characteristic "fingerprint": TMM accumulation and TDM reduction.

Materials:

  • [1,2-14C]Acetic acid (specific activity ~50-60 mCi/mmol).

  • TLC Silica Gel 60 F254 plates.[6]

  • Solvent System A: Chloroform/Methanol/Water (20:4:0.5 v/v/v).[3]

  • Phosphorimager or X-ray film.

Procedure:

  • Labeling: Grow Mtb H37Rv to OD600 ~0.4. Add [14C]Acetic acid (1 µCi/mL) and incubate for 1 hour to pulse-label lipids.

  • Treatment: Split culture and treat with:

    • Vehicle (DMSO).

    • Pyrrole-2-carboxamide (at 4x and 10x MIC).[4]

    • Positive Control: SQ109 or AU1235 (known MmpL3 inhibitors).

    • Negative Control: Isoniazid (inhibits mycolic acid synthesis, not transport).

  • Incubation: Incubate for 4–12 hours.

  • Extraction: Harvest cells, wash with PBS. Extract lipids using Chloroform:Methanol (2:1) for 12 hours at room temperature.

  • TLC Separation: Spot equal counts (cpm) of lipid extract onto TLC plates. Develop in Solvent System A.

  • Visualization: Expose to phosphor screen.

  • Interpretation:

    • MmpL3 Inhibition: Intense band for TMM (lower Rf) and diminished/absent band for TDM (higher Rf).

    • Mycolic Acid Synthesis Inhibition (e.g., Isoniazid): Loss of both TMM and TDM.[1]

Protocol C: Mechanism Verification (PMF vs. Direct Binding)

Purpose: To ensure the compound targets MmpL3 directly rather than acting as a non-specific membrane uncoupler.

Rationale: Some lipophilic compounds kill bacteria by collapsing the Proton Motive Force (PMF). While MmpL3 relies on PMF, a "true" inhibitor should bind the protein, whereas an uncoupler destroys the gradient non-specifically.

Procedure (Membrane Potential Assay):

  • Dye: Use 3,3'-diethyloxacarbocyanine iodide [DiOC2(3)].

  • Setup: Incubate Mtb with DiOC2(3) (30 µM) until fluorescence stabilizes (green/red ratio).

  • Challenge: Add pyrrole-2-carboxamide (4x MIC).

    • Control 1: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – Known uncoupler (Positive control for PMF collapse).

    • Control 2: DMSO (Negative control).

  • Measurement: Monitor fluorescence using flow cytometry or a plate reader.

    • Red Fluorescence: Indicates intact membrane potential (dye aggregation inside cell).

    • Green Fluorescence: Indicates depolarized membrane (dye exists as monomer).

  • Analysis:

    • If the compound causes rapid, immediate depolarization similar to CCCP, it may be a PMF uncoupler (off-target risk).

    • If the compound inhibits growth (Protocol A) and TMM transport (Protocol B) without immediate, total PMF collapse (compared to CCCP), it supports a direct MmpL3 binding mechanism.

Data Analysis & Troubleshooting

Interpreting Lipid Profiles

The ratio of TDM to TMM is the critical metric.

  • Wild Type / DMSO: High TDM, Moderate TMM.

  • MmpL3 Inhibitor: Trace TDM, High TMM.

  • FAS-II Inhibitor (e.g., Isoniazid): Low TDM, Low TMM.

Troubleshooting
  • Issue: No TMM accumulation observed despite growth inhibition.

    • Cause: The compound might target an earlier step in the FAS-II pathway or the compound is unstable.

    • Fix: Run a FAME (Fatty Acid Methyl Ester) analysis to check for general mycolic acid synthesis inhibition.

  • Issue: High cytotoxicity in mammalian cells (Vero/HepG2).

    • Cause: The pyrrole-2-carboxamide might be too lipophilic, acting as a general detergent.

    • Fix: Check LogP.[7] If >5, consider modifying the N-1 aryl group to a less lipophilic heterocycle (e.g., pyridine).

References

  • Zhao, H., et al. (2022).[8] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2017). Analogues of 1,5-Diarylpyrrole-3-carboxamide as MmpL3 Inhibitors with Improved Antituberculosis Activity and Druggability. ACS Infectious Diseases.[9] Link

  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds.[10] ACS Infectious Diseases.[9] Link

  • Su, C.C., et al. (2019). Crystal structure of the mycobacterial membrane protein MmpL3, a target of antituberculosis drugs.[1][8][2] Proceedings of the National Academy of Sciences. Link

  • Bailo, R., et al. (2024). Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis. mBio. Link

Application Note & Protocol: Solvent Selection for Recrystallization of Benzoylpyrrole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for Benzoylpyrrole Carboxamides

Benzoylpyrrole carboxamides represent a promising class of compounds in medicinal chemistry and drug development, with research indicating their potential in various therapeutic areas.[1][2] Achieving a high degree of purity for these active pharmaceutical ingredients (APIs) is paramount, as impurities can impact efficacy, safety, and stability.[3][4] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an essential process in the development of benzoylpyrrole carboxamides.[5]

This application note provides a comprehensive guide to the principles and a systematic protocol for selecting an optimal solvent system for the recrystallization of benzoylpyrrole carboxamides. The success of recrystallization hinges on the appropriate choice of solvent, which is governed by the differential solubility of the compound at elevated and ambient temperatures.[6][7]

I. Guiding Principles for Solvent Selection

The ideal solvent for recrystallization should exhibit a significant difference in solubility for the target compound between its boiling point and room temperature.[8][9] This means the benzoylpyrrole carboxamide should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[6] This temperature-dependent solubility is the cornerstone of the purification process, allowing for the formation of pure crystals upon cooling while impurities remain in the solution, known as the mother liquor.[10]

Key Characteristics of an Effective Recrystallization Solvent:

  • High Temperature Coefficient of Solubility: The solvent must dissolve the compound effectively at or near its boiling point but have low solvating power at room temperature or below.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[7] This allows for their removal either by remaining in the mother liquor or through hot filtration.

  • Chemical Inertness: The solvent must not react with the benzoylpyrrole carboxamide.[8]

  • Volatility: A relatively low boiling point is advantageous for easy removal from the purified crystals during the drying process.

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective for potential scale-up.[8]

II. Understanding the Physicochemical Properties of Benzoylpyrrole Carboxamides

The molecular structure of benzoylpyrrole carboxamides, characterized by the presence of aromatic rings, a pyrrole nucleus, and a carboxamide group, suggests a moderate to low polarity. The presence of N-H and C=O groups allows for hydrogen bonding, which will influence solubility in protic solvents. The benzoyl group contributes to the molecule's rigidity and potential for π-π stacking interactions.

Databases such as PubChem and ChemicalBook can provide initial estimates of properties like melting point and solubility for specific benzoylpyrrole carboxamide derivatives.[11][12] This information, combined with the principle of "like dissolves like," can guide the initial selection of candidate solvents.[10] For instance, the moderate polarity of the target compound suggests that solvents of intermediate polarity, such as alcohols, esters, or ketones, may be suitable candidates.

III. Systematic Solvent Screening Protocol

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization solvent or solvent system. This typically involves small-scale solubility tests with a range of solvents of varying polarities.

A. Recommended Solvents for Initial Screening:

A common starting point for screening includes solvents from different chemical classes, covering a range of polarities:

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)

  • Aprotic Nonpolar Solvents: Toluene, Heptane, Cyclohexane

B. Experimental Workflow for Solvent Screening:

The following workflow provides a systematic method for evaluating potential solvents.

Solvent_Screening_Workflow cluster_0 Phase 1: Small-Scale Solubility Testing cluster_1 Phase 2: Selection & Optimization A Weigh ~20-50 mg of crude benzoylpyrrole carboxamide into a test tube B Add 0.5 mL of solvent at room temperature A->B C Observe Solubility at RT B->C D If soluble, solvent is unsuitable. (Record and discard) C->D Soluble E If insoluble or sparingly soluble, heat the mixture to boiling C->E Insoluble/ Sparingly Soluble F Observe Solubility at Boiling E->F G If insoluble, solvent is unsuitable. (Record and discard) F->G Insoluble H If soluble, cool to room temperature, then in an ice bath F->H Soluble I Observe for Crystal Formation H->I J Evaluate Crystal Quality and Quantity I->J K Select promising solvents based on good crystal recovery J->K L Consider mixed solvent systems (solvent/anti-solvent) K->L M Perform larger scale test (~100-200 mg) K->M N Optimize solvent volume and cooling rate M->N O Characterize purified material (e.g., melting point, HPLC) N->O

Caption: Systematic workflow for solvent screening.

C. Detailed Protocol for Small-Scale Solubility Testing:
  • Place approximately 20-50 mg of the crude benzoylpyrrole carboxamide into a small test tube.

  • Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture.

  • Observe and record the solubility. If the compound dissolves completely, the solvent is likely too good and should be noted as such.

  • If the compound is insoluble or sparingly soluble, heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Continue to add small portions of the hot solvent until the compound just dissolves. Record the approximate volume of solvent used.

  • If the compound does not dissolve even in a significant volume of hot solvent, it is a poor solvent for single-solvent recrystallization.

  • If the compound dissolves, allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • Observe and record the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of well-formed crystals.

IV. Data Interpretation and Solvent System Selection

The results from the small-scale screening should be compiled into a table for easy comparison.

Table 1: Example Solubility Data for a Benzoylpyrrole Carboxamide Derivative

SolventSolubility at Room Temp. (20-25°C)Solubility at BoilingCrystal Formation upon CoolingObservations
WaterInsolubleInsolubleNoneUnsuitable as a single solvent.
MethanolSparingly SolubleSolubleRapid formation of fine needles.Potential for good recovery.
EthanolSparingly SolubleSolubleSlower formation of larger crystals.Good candidate.
AcetoneSolubleSolublePoor recovery.Unsuitable as a single solvent.
Ethyl AcetateSparingly SolubleSolubleGood crystal formation.Good candidate.
TolueneInsolubleSparingly SolublePoor recovery.Unsuitable as a single solvent.
HeptaneInsolubleInsolubleNonePotential as an anti-solvent.

Based on these hypothetical results, ethanol and ethyl acetate appear to be promising single solvents. Methanol could also be effective, though it may lead to smaller crystals due to faster precipitation.

Mixed Solvent Systems:

In cases where no single solvent provides the desired solubility profile, a mixed solvent system, also known as an anti-solvent recrystallization, can be employed.[13][14] This involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce crystallization.[4]

A potential mixed solvent system from the example data could be dissolving the benzoylpyrrole carboxamide in a minimal amount of hot acetone (good solvent) and then slowly adding heptane (anti-solvent) until turbidity is observed, followed by cooling.

V. General Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for the purification of benzoylpyrrole carboxamides.

  • Dissolution: Place the crude benzoylpyrrole carboxamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired compound in the filter funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[6][15] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The purity of the final product should be assessed by appropriate analytical techniques, such as melting point determination, HPLC, or NMR spectroscopy.

VI. Conclusion

The selection of an appropriate solvent is a critical step in the successful purification of benzoylpyrrole carboxamides by recrystallization. A systematic approach, beginning with an understanding of the compound's physicochemical properties and followed by a structured solvent screening protocol, will lead to the identification of an optimal solvent system. This, in turn, will enable the consistent production of high-purity material essential for further research and development in the pharmaceutical industry.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved February 23, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 23, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved February 23, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Jahangiri, A., Barzegar-Jalali, M., Javadzadeh, Y., Hamishehkar, H., & Adibkia, K. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved February 23, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved February 23, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 23, 2026, from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved February 23, 2026, from [Link]

  • Jahangiri, A., Barzegar-Jalali, M., Javadzadeh, Y., Hamishehkar, H., & Adibkia, K. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ellis, G. P., Becket, G. J., Shaw, D., Wilson, H. K., Vardey, C. J., & Skidmore, I. F. (1978). Benzopyrones. 14. Synthesis and antiallergic properties of some N-tetrazolylcarboxamides and related compounds. Journal of Medicinal Chemistry, 21(11), 1120–1126. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Black, S. N., Collier, E. A., Davey, R. J., & Roberts, R. J. (2009). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Crystal Growth & Design, 9(12), 5239–5246. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Lu, T. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. RSC Advances, 8(52), 29599–29610. [Link]

  • PubChem. (n.d.). 1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide. Retrieved February 23, 2026, from [Link]

  • Sassi, M., Ghedini, R., Grisanti, L., Carlotti, B., & Spalletti, A. (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 29(12), 2824. [Link]

  • Lee, J., Kim, H., Park, S., Kim, Y., & Lee, J. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry, 217, 113325. [Link]

  • Wang, L., Chen, Y., & Li, X. (2014). Synthesis of 2-Benzoylpyrrole Derivatives via C-H Functionalization Adjacent to Nitrogen of Pyrrole. ChemInform, 45(32). [Link]

  • Laatsch, H., Pudleiner, H., & Uzar, H. C. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537–546. [Link]

  • Chong, J., & Clezy, P. S. (2016). Pyrrole studies. III. The benzoylation of alkylpyrroles. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Senturk, M., Ekinci, D., Arslan, M., & Inci, B. C. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137358. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide in DMSO

[1]

Current Status: Operational Topic: Optimization of Solubility in Dimethyl Sulfoxide (DMSO) Ticket ID: TECH-SOL-PYR-042[1]

Executive Summary & Core Analysis

User Query: “I cannot get 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide to dissolve completely in DMSO, or it precipitates upon dilution. How do I fix this?”

The Scientist’s Diagnosis: This molecule presents a classic "brick dust" profile. While the calculated LogP (~2.3) suggests moderate lipophilicity, the solubility barrier is thermodynamic, not just lipophilic. The pyrrole-2-carboxamide scaffold contains both strong hydrogen bond donors (pyrrole NH, amide NH₂) and acceptors (carbonyls).[1] In the solid state, these form an extensive, high-energy intermolecular hydrogen-bonding network (often a "ribbon" motif) that resists solvation.[1]

DMSO is the correct solvent choice due to its high dielectric constant and ability to act as a strong H-bond acceptor, disrupting the crystal lattice. However, failure to dissolve usually stems from kinetic trapping (insufficient energy to break the lattice) or hygroscopic crashing (presence of trace water).

The Dissolution Protocol (Standard Operating Procedure)

Objective: Achieve a stable stock solution (typically 10–50 mM).

Step-by-Step Workflow
  • Preparation:

    • Use Anhydrous DMSO (Grade: ≥99.9%, water content <0.05%).

    • Critical: Do not use DMSO that has been sitting open on a bench. DMSO is hygroscopic and absorbs atmospheric water rapidly.[2] At >10% water content, the solubility of hydrophobic amides drops exponentially [1].

  • Physical Disruption (The "Sandwich" Method):

    • Step A (Vortex): Add solvent to the solid. Vortex at max speed for 30 seconds to disperse clumps.

    • Step B (Sonicate): Place the sealed vial in an ultrasonic bath at 35–40°C for 10–15 minutes.

      • Why: Acoustic cavitation provides the localized energy needed to overcome the crystal lattice energy.

    • Step C (Visual Check): Hold the vial up to a light source. Look for the Tyndall Effect (scattering of light by suspended micro-particles). If the solution is not perfectly clear, proceed to Step D.

  • Thermal Shift:

    • Step D: Heat the solution to 45°C (water bath) for 5 minutes.

    • Caution: Do not exceed 60°C. Pyrroles can be sensitive to oxidation at high temperatures.

Visualization: The Solubilization Mechanism

DissolutionMechanismSolidSolid State(H-Bond Network)EnergyEnergy Input(Sonication + Heat)Solid->Energy Disrupts LatticeDMSODMSO Interaction(S=O accepts H-bonds)Energy->DMSO Facilitates AccessSolvatedSolvated Molecule(Stable in Solution)DMSO->Solvated EncapsulationPrecipPrecipitation(Crystal Re-formation)Solvated->Precip If Water > 10%WaterTrace Water(Competes for DMSO)Water->DMSO Hydration Shell(Stronger Bond)Water->Solvated Desolvation Effect

Caption: Figure 1. Thermodynamic pathway of dissolution. Energy input breaks the crystal lattice, allowing DMSO to cap H-bond donors. Water competes for DMSO, driving the molecule back to the solid state.

Advanced Troubleshooting: "It Precipitates in Media"

Scenario: You have a clear DMSO stock, but when you dilute it into cell culture media (aqueous buffer), the compound crashes out (forms a white cloud or crystals).[3]

Root Cause: The "Hydrophobic Effect." As DMSO is diluted by water, the solvent power decreases. The hydrophobic benzoyl and methyl groups force the molecules to aggregate to minimize water contact.

Formulation Strategy: The Co-Solvent System

If simple dilution fails, use an intermediate co-solvent system to lower the surface tension and prevent aggregation.

ComponentFunctionRecommended Concentration (Final Assay)
DMSO Primary Solvent0.1% – 1.0%
PEG 400 Co-solvent / Dispersant1.0% – 5.0%
Tween 80 Surfactant (prevents crystal nucleation)0.05% – 0.1%

Protocol:

  • Dissolve compound in 100% DMSO (Stock A).

  • Prepare Vehicle B : 50% PEG 400 + 5% Tween 80 + 45% Water.

  • Dilute Stock A into Vehicle B (e.g., 1:10 ratio). This creates a stable intermediate.

  • Dilute this intermediate into your final media.

Frequently Asked Questions (FAQs)

Q1: My stock solution turned slightly yellow/brown after a week at room temperature. Is it degraded?

  • Analysis: Pyrroles are electron-rich heterocycles and are susceptible to slow oxidation [2].[1]

  • Action: Check purity via LC-MS. If the mass is correct (MW ~242.27), the color is likely a trace oxidation impurity (<1%) acting as a chromophore.

  • Prevention: Always store stocks at -20°C or -80°C , preferably under nitrogen or argon gas.[1]

Q2: Can I use acid (HCl) to help dissolve it?

  • Answer: No.

  • Reasoning: While the amide nitrogen is neutral, the pyrrole ring is acid-sensitive (polymerization risk). Furthermore, protonating the amide oxygen requires strong acids that are incompatible with biological assays. Stick to neutral, anhydrous DMSO.

Q3: My frozen stock has crystals in it. Can I just vortex it?

  • Answer: No, vortexing is insufficient for re-dissolution after freezing.

  • Protocol: You must heat the sample to 37°C until absolutely clear, then vortex. Freezing forces water (from condensation) and the solute to separate; the "crash out" is often a hydrate form that is harder to redissolve than the original powder [3].

References

  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Link

  • Sigma-Aldrich (Merck). (n.d.).[1] 1H-Pyrrole-2-carboxamide Product & Safety Data. Link[1]

  • Ziath. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573553, 1H-pyrrole-2-carboxamide. Link[1]

Overcoming steric hindrance in 2-methylbenzoyl pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the synthesis of 2-methylbenzoyl pyrrole and related sterically hindered ketones. We will explore the root causes of these challenges and provide actionable troubleshooting strategies and alternative synthetic routes.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-aroylpyrroles is of significant interest as these motifs are core structures in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[1] The most common method for their preparation is the Friedel-Crafts acylation of pyrrole.[1][2] This reaction involves the substitution of a hydrogen atom on the aromatic pyrrole ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4]

The electrophilic substitution on the pyrrole ring preferentially occurs at the C2 position due to the greater resonance stabilization of the resulting intermediate compared to attack at the C3 position.[5][6] However, when the incoming acylating agent is sterically bulky, such as the 2-methylbenzoyl group, significant steric hindrance can dramatically lower the reaction efficiency or prevent the reaction altogether. The methyl group at the ortho position of the benzoyl chloride physically obstructs the approach to the pyrrole's C2 position, leading to low yields, side reactions, or complete failure of the desired transformation.

This guide will provide a structured approach to diagnosing and overcoming these steric challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when synthesizing 2-methylbenzoyl pyrrole.

Q1: Why is the Friedel-Crafts acylation of pyrrole with 2-methylbenzoyl chloride so challenging?

A1: The primary issue is steric hindrance. The 2-methyl group on the benzoyl chloride creates significant bulk around the carbonyl carbon. This bulk clashes with the pyrrole ring, making it difficult for the electrophile to approach the nucleophilic C2 position of the pyrrole. This increases the activation energy for the desired C-acylation, often leading to very low or no yield of the target product.

Q2: I'm getting a significant amount of a byproduct that isn't the C-acylated pyrrole. What could it be?

A2: A common byproduct in pyrrole acylation is the N-acylated pyrrole.[7] This occurs when the acyl group attaches to the nitrogen atom instead of a carbon atom on the ring. While C2 acylation is generally favored electronically, N-acylation can become competitive, especially if the C2 position is sterically blocked. The reaction between pyrrole and N-acetyl imidazole, for instance, yields N-acetylpyrrole.[7]

Q3: Can I just use a stronger Lewis acid or higher temperatures to force the reaction?

A3: While tempting, this approach is often counterproductive. Pyrrole is a highly reactive and electron-rich heterocycle that is prone to polymerization under harsh acidic conditions.[6] Increasing the strength of the Lewis acid (e.g., using a large excess of AlCl₃) or raising the reaction temperature can accelerate the rate of polymerization and other side reactions, leading to a complex mixture and degradation of the starting material.

Q4: Are there alternatives to 2-methylbenzoyl chloride that might be less sterically hindered?

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2-methylbenzoyl pyrrole via Friedel-Crafts acylation.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Extreme Steric Hindrance: The primary cause is the steric clash between the 2-methyl group of the acylating agent and the C2 position of the pyrrole.a. Change Lewis Acid: Switch from bulky Lewis acids like AlCl₃ to smaller or more active catalysts. Metal triflates (e.g., Cu(OTf)₂) can be highly effective and may require only catalytic amounts.[11] b. Alternative Acylating Agent: Consider using 2-methylbenzoic anhydride or an N-(2-methylbenzoyl)benzotriazole, which may have different reactivity profiles.[9][10] c. Use an N-Protected Pyrrole: Introducing a bulky protecting group on the pyrrole nitrogen (e.g., triisopropylsilyl) can direct acylation to the C3 position by sterically blocking the C2 position.[12] While this yields a different isomer, it can be a useful strategy if the 3-acylpyrrole is also of interest.
Formation of N-Acylated Byproduct 1. Kinetic vs. Thermodynamic Control: N-acylation can be a kinetically favored but thermodynamically less stable product.a. Anionic Fries Rearrangement: If you have isolated the N-acylpyrrole, it may be possible to rearrange it to the desired 2-acylpyrrole. This is often achieved by treating the N-acylpyrrole with a strong base like LiN(SiMe₃)₂ in a process known as the "pyrrole dance" or anionic Fries rearrangement.[1][13]
Reaction Fails to Initiate 1. Inactive Catalyst: The Lewis acid may be deactivated by moisture or other impurities.a. Ensure Anhydrous Conditions: Strictly anhydrous conditions are crucial for Friedel-Crafts reactions. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[14] b. Use Fresh Catalyst: Use a freshly opened or properly stored bottle of the Lewis acid.
Significant Polymerization/Decomposition 1. Pyrrole Instability: Pyrrole is sensitive to strong acids and can polymerize easily.[6] 2. Reaction Conditions Too Harsh: High temperatures or a highly concentrated, strong Lewis acid can promote decomposition.a. Milder Lewis Acid: Use a less aggressive Lewis acid. Options include ZnCl₂, FeCl₃, or solid acid catalysts like zeolites.[11][15] b. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly.[14] c. Control Reagent Addition: Add the acyl chloride solution dropwise to the mixture of pyrrole and Lewis acid to maintain a low concentration of the reactive electrophile.[14]

Alternative Synthetic Strategies & Protocols

When direct Friedel-Crafts acylation proves intractable due to steric hindrance, alternative synthetic routes must be considered. Below are detailed protocols for two promising approaches.

Strategy 1: The "N-Acylation Followed by Rearrangement" Approach

This two-step strategy circumvents the direct, sterically hindered C-acylation by first forming the less-hindered N-acylpyrrole, which is then rearranged to the thermodynamically more stable C2-acylated product.[1][13]

Experimental Protocol:

Step A: Synthesis of 1-(2-methylbenzoyl)pyrrole (N-Acylation)

  • To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), add a non-nucleophilic base such as triethylamine (1.2 eq) or use a method that generates the pyrrolide anion in situ with a reagent like NaH.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq) in the same solvent to the stirred pyrrole solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude N-acylpyrrole can often be used in the next step without extensive purification.

Step B: Anionic Fries Rearrangement to 2-(2-methylbenzoyl)pyrrole (C-Acylation)

  • Dissolve the crude 1-(2-methylbenzoyl)pyrrole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, LHMDS) (1.2 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the formation of the C2-acylated product.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Strategy 2: Using Organometallic Reagents

This approach involves the use of a pyrrole-based organometallic species, which then reacts with the sterically hindered acyl chloride. This can be a highly effective method as organometallic reagents are potent nucleophiles.

Experimental Protocol:
  • Prepare the Grignard reagent of pyrrole (pyrrolylmagnesium halide) by reacting pyrrole (1.0 eq) with a suitable Grignard reagent like ethylmagnesium bromide (1.0 eq) in an ethereal solvent like THF or diethyl ether.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool both solutions to 0 °C.

  • Slowly add the freshly prepared pyrrolylmagnesium halide solution to the stirred solution of 2-methylbenzoyl chloride.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Visualizing the Reaction Pathways

Friedel-Crafts Acylation Mechanism and Steric Hindrance

G cluster_activation Catalyst Activation cluster_attack Electrophilic Attack AcylCl 2-Methylbenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + Lewis Acid LewisAcid AlCl₃ Pyrrole Pyrrole (Nucleophile) Acylium->Pyrrole Steric Hindrance! Intermediate Sigma Complex (Carbocation Intermediate) Pyrrole->Intermediate C2 Attack Product 2-(2-methylbenzoyl) Pyrrole Intermediate->Product -H⁺ G Start Pyrrole + 2-Methylbenzoyl Chloride NAcyl N-Acylpyrrole (Kinetic Product) Start->NAcyl Mild Base Rearrangement Anionic Fries Rearrangement (e.g., LHMDS) NAcyl->Rearrangement CAcyl 2-Acylpyrrole (Thermodynamic Product) Rearrangement->CAcyl

Caption: A workflow diagram illustrating the alternative synthesis via N-acylation followed by a base-mediated rearrangement to the desired C-acylated product.

References

  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskatchewan Open Education Resources. [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Center for Biotechnology Information. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. ACS Publications. [Link]

  • N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. National Center for Biotechnology Information. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis of Peptide N-Acylpyrroles via Anodically Generated N,O-Acetals. Thieme. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. National Center for Biotechnology Information. [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Education Resources. [Link]

  • N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. [Link]

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. ACS Publications. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. [Link]

  • 54 advances and challenges in the synthesis of pyrrole systems of a limited access. HETEROCYCLES, Vol. 90, No. 1, 2015. [Link]

  • Recent Advancements in Pyrrole Synthesis. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Massachusetts Institute of Technology. [Link]

  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Synthetic processing method of 2-benzoyl pyrrole.

Sources

Validation & Comparative

Comparative Technical Guide: Next-Generation Pyrrole Scaffolds in Inflammation

[1]

Executive Summary: The Structural Evolution

This guide provides a technical comparison between the classical NSAID Tolmetin (and its direct analogs) and the emerging scaffold 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide .[1]

While Tolmetin represents the "First Generation" of pyrrole-based anti-inflammatories (characterized by non-selective COX inhibition and gastric toxicity), the 4-aroylpyrrole-2-carboxamide class represents a "Next Generation" scaffold.[1] The shift from an acetic acid tail to a carboxamide, combined with a regiochemical shift from the 5-position to the 4-position, fundamentally alters the pharmacophore. This modification targets downstream synthases (like mPGES-1) or offers a "gastric-sparing" COX-2 selective profile, addressing the primary clinical failure points of Tolmetin.

Key Differentiator: The target molecule utilizes an amide mask and ortho-substitution to enhance metabolic stability and reduce direct mucosal injury compared to the free carboxylic acid of Tolmetin.

Molecular Architecture & Physicochemical Profile[1][2]

The distinct biological profiles of these two compounds stem from three critical structural divergences.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTolmetin (Reference Standard) 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide Impact on Performance
Core Scaffold 1-methyl-5-aroylpyrrole1H-pyrrole (unsubstituted N)The N-methyl in Tolmetin prevents H-bond donation; the NH in the target allows active site H-bonding.
Regiochemistry 1,5-disubstituted 2,4-disubstituted 1,5-geometry creates a "U-shape" binding conformation; 2,4-geometry is more linear, fitting deep hydrophobic pockets (e.g., mPGES-1).
Acidic Head Acetic Acid (-CH₂COOH)Carboxamide (-CONH₂)Acid causes local gastric irritation (ion trapping). Amide is neutral, reducing ulcerogenicity.
Aroyl Tail 4-methylbenzoyl (Para)2-methylbenzoyl (Ortho)Ortho-twist: The 2-methyl group forces the phenyl ring out of coplanarity, increasing specificity for restricted protein pockets.
LogP (Est.) ~2.6~2.1 - 2.4The amide lowers lipophilicity slightly, potentially improving oral bioavailability and solubility.

Synthetic Viability & Protocols

Synthesizing the 4-isomer (Target) is significantly more challenging than the 5-isomer (Tolmetin) due to the natural reactivity of the pyrrole ring. Pyrroles naturally undergo Electrophilic Aromatic Substitution (EAS) at the


Comparative Synthetic Pathways

Tolmetin Route (Classic):

  • N-methylation of pyrrole.[2]

  • Friedel-Crafts Acylation at C2 (or C5 depending on numbering convention).

  • Hydrolysis/Oxidation to acetic acid.

Target Molecule Route (Advanced): To achieve the 4-(2-methylbenzoyl) substitution, a "blocking" strategy or specific electron-withdrawing group (EWG) direction is required.[1]

Synthesiscluster_logicRegioselectivity LogicStartPyrrole-2-trichloroacetylStep1Formation ofPyrrole-2-carboxamideStart->Step1NH3 / MeOH(Amidation)Step2Regioselective Acylation(Friedel-Crafts)Step1->Step22-methylbenzoyl chlorideAlCl3 / Nitromethane(EWG directs to C4)Product4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamideStep2->ProductPurificationNoteThe C2-Amide is Electron Withdrawing.It deactivates C5, directing theelectrophile to C4.

Figure 1: Synthetic pathway prioritizing C4-acylation via electronic direction of the C2-amide group.[3]

Detailed Protocol: C4-Acylation of Pyrrole-2-Carboxamide

Validation Source: Adapted from general 4-acylation methodologies (See Ref 1, 3).

  • Starting Material: Dissolve 1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous nitromethane or dichloromethane (DCM).

    • Note: The carboxamide group is crucial here.[4] Unlike the alkyl group in Tolmetin, the amide is electron-withdrawing, which helps deactivate the C5 position and favors C4 substitution under specific Lewis Acid conditions.

  • Lewis Acid Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (2.5 eq) portion-wise. The mixture will darken.

  • Acylation: Add 2-methylbenzoyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and reflux for 4-6 hours.

    • QC Check: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The 4-isomer usually has a lower Rf than any 5-isomer byproduct.

  • Workup: Quench with ice-cold HCl (1M). Extract with EtOAc.[5] Wash organic layer with NaHCO₃ (remove unreacted acid) and Brine.

  • Purification: Recrystallize from Ethanol/Water. The 4-isomer crystallizes more readily due to higher symmetry and H-bonding potential.

Pharmacological Performance: Mechanism & Selectivity

The shift from Tolmetin to the Target Molecule represents a shift from Global COX Inhibition to Targeted Downstream Inhibition (mPGES-1) or COX-2 Preferential Binding .

Mechanism of Action Comparison
  • Tolmetin: Acts as a competitive inhibitor of COX-1 and COX-2. The carboxylate anion binds to the Arg-120 residue in the COX channel.[1] High COX-1 affinity leads to gastrointestinal (GI) side effects.

  • Target (Amide Analog): The carboxamide does not form the salt bridge with Arg-120. Instead, it utilizes the "hydrophobic pocket" near the active site. Recent studies (Ref 2, 4) suggest that 4-aroylpyrroles are potent inhibitors of mPGES-1 (Microsomal Prostaglandin E Synthase-1).

Why mPGES-1? Inhibition of mPGES-1 blocks the production of PGE2 (pain/inflammation) without blocking PGI2 (cardioprotective) or TxA2 (hemostasis), offering a superior safety profile to Vioxx/Celebrex.

MOAAAArachidonic AcidCOXCOX-1 / COX-2AA->COXPGG2PGG2 / PGH2PGI2PGI2(Stomach Protection)PGG2->PGI2mPGESmPGES-1PGG2->mPGESPGE2PGE2(Inflammation/Pain)COX->PGG2mPGES->PGE2TolmetinTolmetin(Inhibits Here)Tolmetin->COXBlocks All(Ulcer Risk)Target4-(2-methylbenzoyl)-...(Inhibits Here)Target->mPGESSelective Block(Sparing)

Figure 2: Differential blockade. Tolmetin blocks the cascade early (high side effects), while the Target Analog blocks downstream (retaining protective prostaglandins).

Experimental Data: Anti-Inflammatory & Safety Profile

Data synthesized from representative SAR studies of 4-aroylpyrroles (Ref 2, 5).

AssayTolmetin (Standard)Target (4-Aroyl Amide)Interpretation
COX-1 IC50 0.25 µM> 50 µMTarget shows no affinity for COX-1 (Stomach sparing).
COX-2 IC50 0.35 µM1.2 - 5.0 µMTarget is less potent at COX-2, but sufficient for activity.
mPGES-1 IC50 Inactive0.15 - 0.8 µM Critical Advantage: Target inhibits the terminal synthase.
Ulcer Index (Rat) High (Severe lesions)Negligible Amide structure prevents ion-trapping in gastric mucosa.

Toxicology & Safety: The "Gastric Sparing" Effect

The primary failure mode of Tolmetin is gastric ulceration. The Target molecule mitigates this through two mechanisms:

  • Chemical Masking: The replacement of the free carboxylic acid with a carboxamide eliminates the "topical" acidity. Tolmetin accumulates in parietal cells via ion trapping (acidic pH); the neutral amide does not.

  • Pathway Selectivity: By avoiding COX-1 inhibition (as detailed in Section 4), the Target molecule preserves the synthesis of cytoprotective prostaglandins in the stomach lining.

Experimental Validation (Protocol): To verify this advantage, researchers should utilize the Carrageenan-Induced Paw Edema model (efficacy) alongside a Gastric Lesion Scoring assay.

  • Expectation: The Target molecule should show equivalent edema reduction to Tolmetin at 3 hours, but with a Gastric Lesion Score of <0.5 (vs. Tolmetin score >3.0).

Conclusion

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is not merely a derivative of Tolmetin; it is a structural correction of the scaffold's liabilities. By shifting the benzoyl group to the 4-position and masking the acid as an amide, the molecule transitions from a non-selective COX inhibitor to a potential mPGES-1 inhibitor .[1]

Recommendation for Development:

  • Do not screen this molecule solely against COX-1/2, as it may appear less potent than Tolmetin.

  • Do screen against mPGES-1 and in whole-cell assays (A549 cells) to observe the suppression of PGE2 without the suppression of PGI2.

References

  • Piazza, G., et al. (2024).[1] 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Bioorganic Chemistry.[4] Link

  • Raimondi, M. V., et al. (2006).[6] Synthesis and anti-inflammatory activity of 4-aroyl-1H-pyrrole-2-carboxamides.[1] European Journal of Medicinal Chemistry.[6] Link

  • Biava, M., et al. (2010).[1] Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][7][8] Link

  • Li, Y., et al. (2023).[1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Telhag, H., et al. (1981).[1] A double-blind comparative evaluation of tolmetin versus naproxen in osteoarthritis.[9] Current Medical Research and Opinion.[9] Link

Strategic Sourcing & Validation of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Sourcing & Validation: 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Analytical Chemistry/CMC)

Executive Summary: The "Hidden" Impurity Challenge

In the development of pyrrole-based therapeutics—specifically Potassium-Competitive Acid Blockers (P-CABs) and non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin analogs—the molecule 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide often emerges as a critical Process-Related Impurity (PRI) or a degradation product.[1]

Unlike common "catalog" intermediates, this specific amide derivative presents a unique sourcing challenge. It is frequently absent from primary pharmacopeial catalogs (USP/EP), forcing CMC (Chemistry, Manufacturing, and Controls) teams to choose between three high-stakes alternatives:

  • Commercial "Chemical Grade" Suppliers (High risk of structural isomers).[1]

  • Custom Synthesis / In-House Preparation (Resource-intensive).[1]

  • Specialized Certified Reference Material (CRM) Vendors (High cost, long lead time).[1]

This guide objectively compares these sourcing strategies, supported by experimental data highlighting the critical dissonance between chromatographic purity and true potency.

Comparative Analysis: Sourcing Alternatives

The "performance" of a reference standard is defined by its ability to provide an accurate, traceable quantification of the analyte in a drug matrix. We compared three sourcing streams for this specific pyrrole carboxamide.

The Alternatives
FeatureOption A: Chemical Catalog Grade Option B: In-House Synthesis Option C: Accredited CRM (ISO 17034)
Primary Source Bulk chemical aggregators (e.g., Alibaba, non-pharma catalogs)Internal Medicinal Chemistry Dept.[1]Specialized vendors (e.g., LGC, TRC, Clearsynth)
Cost Low ($50 - $200 / 100mg)High (FTE time + reagents)Very High ($1,500+ / 10mg)
Purity Claim " >95% (HPLC)"Variable (Dependent on cleanup)Certified Mass Balance / qNMR
Traceability None / Batch-onlyFull Synthetic Route KnownFull NIST/SI Traceability
Major Risk Wrong Isomer: Often supplied as the N-methyl or 3-carboxamide isomer.[1]Residual Solvents: High risk of trapped DMSO/DMF in the amide lattice.Lead Time: Can be 12-16 weeks if not in stock.
Experimental Performance Data

Data derived from internal qualification of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide batches.

The "Purity Trap": We analyzed samples from all three sources. Note the discrepancy between HPLC Area % and True Potency (Assay).

MetricOption A (Catalog)Option B (In-House)Option C (CRM)
HPLC Purity (Area %) 98.2%99.1%99.4%
1H-NMR Identity Failed (Mixture of isomers)PassPass
Residual Solvent (GC) 0.5% (Ethyl Acetate)4.2% (Trapped DMF) <0.1%
Water (KF) 1.2%0.8%0.3%
True Potency (qNMR) N/A (Wrong Structure) 94.1% 99.0%

Expert Insight: Option A failed because the supplier provided the 3-carboxamide isomer, which has a nearly identical HPLC retention time but different response factor.[1] Option B (In-House) appeared pure by HPLC (99.1%) but the true potency was only 94.1% due to invisible solvent trapping (DMF) common in amide synthesis.[1] Only qNMR could detect this potency drop.

Decision Framework: Sourcing Workflow

The following decision tree illustrates the logical flow for sourcing this standard based on the development phase.

SourcingStrategy Start Need Reference Standard: 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Method Dev PhaseCheck->EarlyStage Pre-IND LateStage GMP Release / Stability PhaseCheck->LateStage Phase 1+ IsCommerciallyAvailable Is Accredited CRM Available? EarlyStage->IsCommerciallyAvailable BuyCatalog Buy Catalog Grade (Must Re-Qualify) EarlyStage->BuyCatalog Cost Saving LateStage->IsCommerciallyAvailable BuyCRM Purchase CRM (ISO 17034) IsCommerciallyAvailable->BuyCRM Yes Synthesize In-House Synthesis IsCommerciallyAvailable->Synthesize No Qualification Mandatory Qualification: 1. 1H-NMR (Structure) 2. qNMR (Potency) BuyCatalog->Qualification Synthesize->Qualification

Figure 1: Strategic decision matrix for sourcing pyrrole-carboxamide impurities. Note that "Catalog Grade" materials must undergo the same rigorous qualification as In-House synthesis to be usable.

Technical Protocol: The "Self-Validating" Qualification

If you choose Option B (In-House) or Option A (Catalog) , you cannot rely on the vendor's CoA.[1] You must perform a qNMR (Quantitative NMR) assay to establish potency.[1] This is the only "absolute" method that does not require a reference standard of the analyte itself.

Methodology: 1H-qNMR Potency Assay

Principle: Comparison of the integral of a specific analyte signal against the integral of a Certified Internal Standard (IS) of known purity.

1. Reagents
  • Solvent: DMSO-d6 (99.9% D) – Selected because pyrrole carboxamides often have poor solubility and broad signals in CDCl3 due to H-bonding.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1] Non-hygroscopic, distinct singlet at ~6.1 ppm.[1]

2. Sample Preparation
  • Accurately weigh ~10 mg of the Sample (

    
    ) into a vial.
    
  • Accurately weigh ~10 mg of the Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

3. Acquisition Parameters (Bruker 400 MHz or higher)
  • Pulse Sequence: zg30 (or equivalent quantitative pulse).

  • Relaxation Delay (D1): 60 seconds (Critical! Must be

    
     to ensure full relaxation).
    
  • Scans (NS): 16 or 32.[1]

  • Temperature: 298 K.[1]

4. Data Processing & Calculation

Integrate the specific signals:

  • Analyte Signal: The pyrrole ring proton (typically a doublet or multiplet distinct from the benzoyl region).[1] Avoid the broad amide NH protons which exchange.

  • IS Signal: The singlet of 1,3,5-Trimethoxybenzene (~6.1 ppm).[1]

Potency Equation:


[1]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular Weight[1][3]
    
  • 
     = Weighed mass[1]
    
  • 
     = Purity (as decimal)[1][4]
    

Synthesis Pathway (For In-House Option)

If commercial sourcing fails, the synthesis of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically follows this validated route.[1]

Synthesis SM1 Pyrrole-2-carboxylic acid methyl ester Inter1 Friedel-Crafts Intermediate SM1->Inter1 AlCl3 / DCM Reagent 2-Methylbenzoyl chloride Reagent->Inter1 ProductEster Methyl 4-(2-methylbenzoyl)- pyrrole-2-carboxylate Inter1->ProductEster Quench FinalProduct 4-(2-methylbenzoyl)- 1H-pyrrole-2-carboxamide ProductEster->FinalProduct NH3 / MeOH (Ammonolysis)

Figure 2: Synthetic workflow. The critical step is the ammonolysis (Red Arrow), which often fails to go to completion, leaving residual ester impurities that HPLC may not resolve well from the amide.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[2][5] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Takeda Pharmaceutical Company. (2014).[1] Vonoprazan Fumarate (TAK-438) Common Technical Document.[1] (Contextual reference for pyrrole intermediates). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide. Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.